molecular formula C13H11ClF3N5O3 B3125155 ethyl N-({5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl}carbonyl)carbamate CAS No. 321570-95-0

ethyl N-({5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl}carbonyl)carbamate

Cat. No.: B3125155
CAS No.: 321570-95-0
M. Wt: 377.7 g/mol
InChI Key: NNRVUBSKLMLVMC-UHFFFAOYSA-N
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Description

“Ethyl N-({5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl}carbonyl)carbamate” is a compound that contains a trifluoromethylpyridine (TFMP) moiety . TFMP and its derivatives have found applications in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives involves various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and its intended application . For instance, the synthesis of 2,3,5-DCTF, a TFMP derivative, involves various methods .


Physical and Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties include the van der Waals radius and electronegativity of the fluorine atom .

Scientific Research Applications

Chemistry and Potential Applications

Ethyl N-({5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl}carbonyl)carbamate is a compound involved in diverse research areas due to its complex chemical structure and potential bioactivity. While specific studies on this compound are not directly mentioned, related research on ethyl carbamate and its derivatives provides insights into the broader applications and considerations in scientific research.

Ethyl carbamate, a compound related to the requested chemical, is known for its presence in fermented foods and beverages, where it poses health concerns due to its genotoxic and carcinogenic properties. Research efforts have focused on understanding its formation mechanisms, occurrence levels, and strategies for reduction. It is produced through several chemical pathways, including reactions from urea during fermentation or from cyanide and hydrocyanic acid via precursors such as cyanate. Analytical techniques for its determination include gas chromatography coupled with mass spectrometry (GC–MS) and high-performance liquid chromatography (HPLC), highlighting the importance of accurate detection methods in assessing food safety (Weber & Sharypov, 2009).

Biological Implications and Toxicity

The carcinogenicity of ethyl carbamate and its potential effects on health have been extensively studied, with findings indicating its genotoxicity across various species. Such research underscores the necessity of understanding the biological impacts of chemical compounds, including derivatives of ethyl carbamate, to safeguard against potential health risks. Modulation of its carcinogenicity through various factors, including the co-administration of substances like ethanol, further complicates its biological interactions, necessitating detailed studies to unravel its metabolic pathways and interactions within biological systems (Benson & Beland, 1997).

Mechanism of Action

The mechanism of action of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

TFMP and its derivatives have found applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of TFMP will be discovered in the future . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Properties

IUPAC Name

ethyl N-[5-amino-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N5O3/c1-2-25-12(24)21-11(23)7-5-20-22(9(7)18)10-8(14)3-6(4-19-10)13(15,16)17/h3-5H,2,18H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRVUBSKLMLVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=C(N(N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl N-({5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl}carbonyl)carbamate
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